5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and chemical properties.
Preparation Methods
The synthesis of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable alkylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted thiadiazoles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted thiadiazoles and related compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and antifungal properties.
Medicine: Research has indicated potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and activate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also modulates signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses.
Comparison with Similar Compounds
5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:
2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine: This compound is used as a ligand for efficient actinide/lanthanide separation.
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-7(2,3)4-5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZXURUMNAAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405623 |
Source
|
Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141187-32-8 |
Source
|
Record name | 5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.